4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(2-phenyl-1,3-thiazol-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene and thiazole rings.
Properties
Molecular Formula |
C21H15ClN2O2S2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O2S2/c22-17-9-11-19(12-10-17)28(25,26)24-18-8-4-7-16(13-18)20-14-27-21(23-20)15-5-2-1-3-6-15/h1-14,24H |
InChI Key |
QSVGZYHNMLETBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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